molecular formula C22H15NO7S B11683507 4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

Cat. No.: B11683507
M. Wt: 437.4 g/mol
InChI Key: WXNUNGBWYPSUNY-UHFFFAOYSA-N
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Description

4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is a complex organic compound with a unique structure that includes a sulfonyl group, a hydroxy group, and a dioxoisoindoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid typically involves multiple steps, including the formation of the dioxoisoindoline core, sulfonylation, and subsequent functionalization. One common approach is to start with the synthesis of the dioxoisoindoline intermediate, followed by sulfonylation using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxoisoindoline moiety can be reduced to form a dihydro derivative.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the dioxoisoindoline moiety can produce a dihydro derivative.

Scientific Research Applications

4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The dioxoisoindoline moiety may also play a role in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid: Shares a similar sulfonyl and hydroxy group but lacks the dioxoisoindoline moiety.

    4-hydroxybenzoic acid: Contains a hydroxy and carboxylic acid group but lacks the sulfonyl and dioxoisoindoline moieties.

Uniqueness

The uniqueness of 4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the dioxoisoindoline moiety sets it apart from other similar compounds, providing unique opportunities for research and application .

Properties

Molecular Formula

C22H15NO7S

Molecular Weight

437.4 g/mol

IUPAC Name

4-[2-(2-hydroxy-5-methylphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid

InChI

InChI=1S/C22H15NO7S/c1-12-2-9-19(24)18(10-12)23-20(25)16-8-7-15(11-17(16)21(23)26)31(29,30)14-5-3-13(4-6-14)22(27)28/h2-11,24H,1H3,(H,27,28)

InChI Key

WXNUNGBWYPSUNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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